molecular formula C24H22N4O2 B2627123 2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol CAS No. 2097939-73-4

2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol

Cat. No.: B2627123
CAS No.: 2097939-73-4
M. Wt: 398.466
InChI Key: TVUFQJGEPSFPEF-QGFZOGOGSA-N
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Description

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a 1,3-phenylene bridge and two 4,5-dihydro-1H-pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole rings . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is unique due to its combination of two phenol groups and two pyrazole rings connected by a 1,3-phenylene bridge. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

IUPAC Name

2-[5-[3-[3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl]-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23-10-3-1-8-17(23)21-13-19(25-27-21)15-6-5-7-16(12-15)20-14-22(28-26-20)18-9-2-4-11-24(18)30/h1-12,19-20,25-26,29-30H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZPVDQMAVHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2O)C3=CC(=CC=C3)C4CC(=NN4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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